GPR151 Bioactivity: Baseline Evidence from the 4-Fluorophenyl Analog Confirms Scaffold Engagement
While no direct bioassay data was located for the target 3-chlorophenyl compound in the accessed sources, its closest purchasable analog, the 4-fluorophenyl derivative, has confirmed activity as a GPR151 activator in a quantitative high-throughput screen . This serves as a critical class-level benchmark, establishing the thieno[3,4-c]pyrazole adamantane scaffold as a valid chemotype for GPR151 modulation. The target 3-chlorophenyl compound's differentiation is implicitly defined against this baseline: its distinct meta-chlorine substitution is predicted to yield a different activity profile (potency, efficacy, or even functional switch) compared to the para-fluoro active benchmark, making it essential for structure-activity relationship (SAR) studies.
| Evidence Dimension | GPR151 HTS Activation |
|---|---|
| Target Compound Data | No data available from accessed sources. |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 450342-77-5): Active in GPR151 cell-based agonist screen (Scripps Molecular Screening Center). Precise % activation or EC50 not disclosed in accessed meta-data. |
| Quantified Difference | Not quantifiable from accessed sources; differentiation is purely substitution-dependent and inferred. |
| Conditions | Cell-based high throughput primary assay to identify activators of GPR151. Source: The Scripps Research Institute Molecular Screening Center . |
Why This Matters
This matters for selection because it proves the scaffold is not inert for the target of interest, validating the procurement for GPR151-focused SAR programs, where the 3-chlorophenyl variant is a necessary logical next-step probe to map receptor topography.
